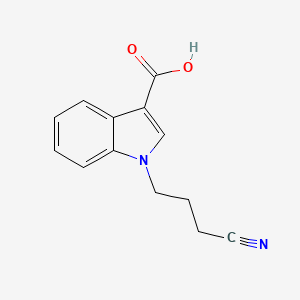
1-(3-氰基丙基)-1H-吲哚-3-羧酸
描述
The compound “1-(3-cyanopropyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that contains an indole ring, a carboxylic acid group, and a cyanopropyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The cyanopropyl group consists of a three-carbon chain with a cyanide group (-C≡N) attached.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the carboxylic acid and cyanopropyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the cyanopropyl group. The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, we can infer that this compound might undergo reactions typical of indoles, carboxylic acids, and nitriles (the functional group present in the cyanopropyl group).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The cyanide group could make the compound reactive, particularly towards nucleophiles.科学研究应用
合成和功能化
1-(3-氰基丙基)-1H-吲哚-3-羧酸是一种化合物,由于其反应性官能团,它可以参与各种合成转化。吲哚核心,在许多天然产物和药物中是一种普遍存在的结构,可以进行羧化反应以引入其他官能团。例如,一项研究证明了 Me2AlCl 介导的各种 1-取代吲哚的羧化,在 CO2 压力下生成吲哚-3-羧酸,突出了吲哚衍生物在合成化学中的多功能性 (Nemoto 等,2016).
生物学应用
吲哚衍生物,例如 1-(3-氰基丙基)-1H-吲哚-3-羧酸,由于吲哚结构的生物活性,可能会在生物领域找到应用。例如,由于吲哚核是许多生物活性化合物的组成部分,因此吲哚的合成和功能化已成为 100 多年来的研究重点。钯催化的反应已成为合成和功能化吲哚的重要方法,使其可用于潜在的药物应用 (Cacchi & Fabrizi,2005).
环境应用
1-(3-氰基丙基)-1H-吲哚-3-羧酸之类的化合物也可能在环境应用中发挥作用。例如,蓝细菌已被改造为利用 CO2 生产中链脂肪酸和醇,证明了利用工程生物将大气 CO2 转化为有价值产品的潜力。此类研究强调了涉及羧酸衍生物的生化研究的环境意义 (Yunus & Jones,2018).
安全和危害
Without specific information, it’s difficult to provide detailed safety and hazard information. However, care should be taken when handling any compound containing a cyanide group, as these can be toxic.
未来方向
Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve studying its physical and chemical properties, and how these are influenced by its structure.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed analysis, specific experimental data and literature would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a knowledgeable chemist or chemical safety officer.
属性
IUPAC Name |
1-(3-cyanopropyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZKRXGLNIUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanopropyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



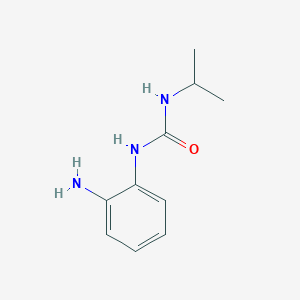
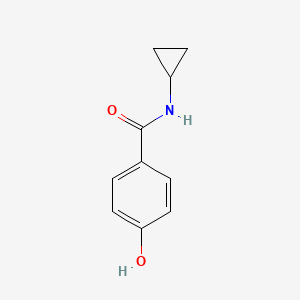
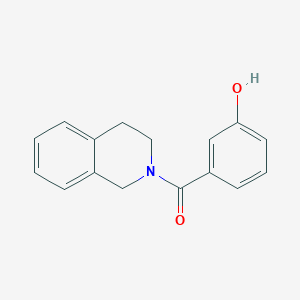
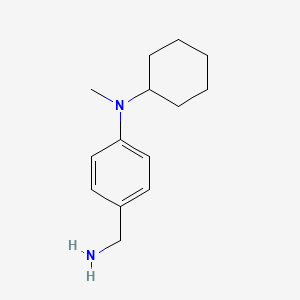
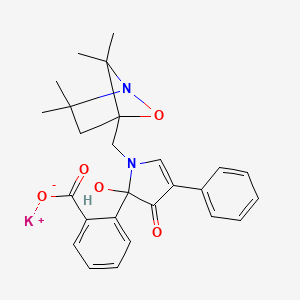
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)


